Lipophilicity (LogP) Comparison: Intermediate Partition Coefficient Critical for CNS Drug Discovery
The 3-phenyl substituted compound exhibits an ACD/LogP of 1.71, a value that falls between the highly hydrophilic unsubstituted core (LogP -0.9) and the more lipophilic 8-phenyl isomer (LogP 2.1) . This intermediate lipophilicity is crucial for balancing aqueous solubility and passive membrane diffusion, a key determinant in blood-brain barrier penetration potential. The unsubstituted core's LogP of -0.9 would severely limit CNS exposure due to poor membrane partitioning .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.71 |
| Comparator Or Baseline | Unsubstituted core (CAS 91476-80-1): LogP = -0.9; 8-Phenyl isomer: LogP = 2.1 |
| Quantified Difference | 2.61 log units higher than unsubstituted core; 0.39 log units lower than 8-phenyl isomer |
| Conditions | ACD/Labs Percepta Platform calculation (pH 7.4) |
Why This Matters
For CNS-targeted research programs, this specific LogP value provides a starting point for optimizing blood-brain barrier penetration, unlike the unsubstituted core which would be excluded due to insufficient lipophilicity.
